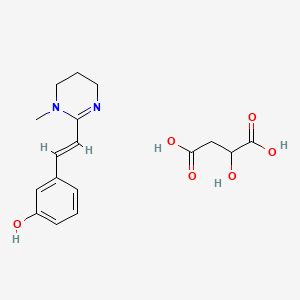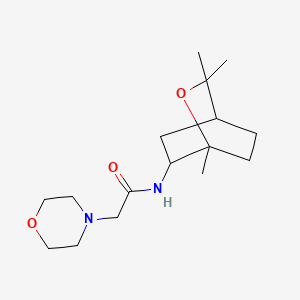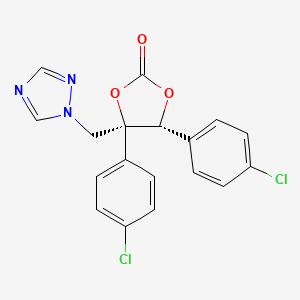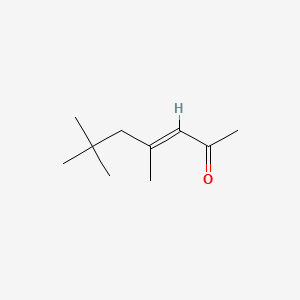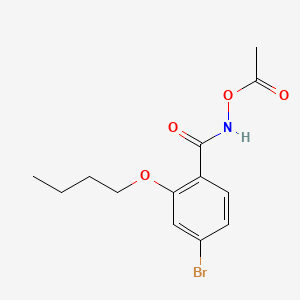
Benzamide, N-acetyloxy-N-butoxy-4-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCRIS 8759 is a compound listed in the Chemical Carcinogenesis Research Information System (CCRIS), a database developed by the National Cancer Institute. This database contains chemical records with carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition test results . CCRIS 8759 is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Reagent Selection: Choosing appropriate reagents based on the desired chemical transformations.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to achieve high yields and purity.
Purification: Using techniques such as chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
CCRIS 8759 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CCRIS 8759 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in chemical reaction studies and for developing new synthetic methodologies.
Biology: Studied for its effects on biological systems, including its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CCRIS 8759 involves its interaction with molecular targets and pathways within biological systems. While specific details about its mechanism are not fully elucidated, it is believed to exert its effects through the activation of certain enzymes and pathways that lead to mutagenic and carcinogenic outcomes .
Comparison with Similar Compounds
CCRIS 8759 can be compared with other similar compounds in terms of its chemical structure and biological activity. Some similar compounds include:
Nifurtimox: An antiparasitic drug used for the treatment of Chagas disease.
Other CCRIS Compounds: Various compounds listed in the CCRIS database with similar mutagenic and carcinogenic properties.
CCRIS 8759 is unique due to its specific chemical structure and the particular biological pathways it affects, making it a valuable compound for scientific research.
Properties
CAS No. |
131229-63-5 |
|---|---|
Molecular Formula |
C13H16BrNO4 |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
[(4-bromo-2-butoxybenzoyl)amino] acetate |
InChI |
InChI=1S/C13H16BrNO4/c1-3-4-7-18-12-8-10(14)5-6-11(12)13(17)15-19-9(2)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,17) |
InChI Key |
GMCAJFUJSMDPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Br)C(=O)NOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


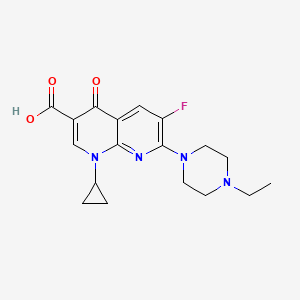
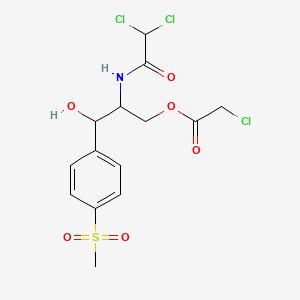

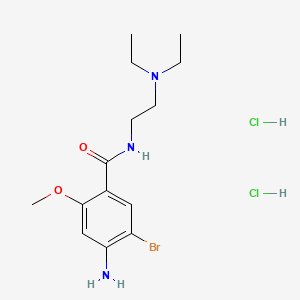

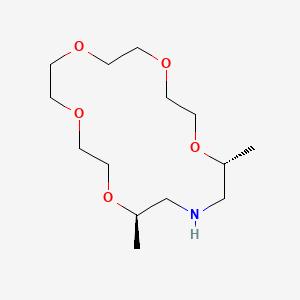

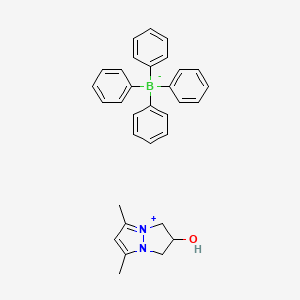
![2-amino-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]pentanoic acid](/img/structure/B12696018.png)
